

# An In-depth Technical Guide to 3-Fluorobenzophenone: Structure, Synthesis, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Fluorobenzophenone**

Cat. No.: **B1362326**

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## Introduction

**3-Fluorobenzophenone** is an aromatic ketone and a fluorinated derivative of benzophenone. Its structure, featuring two phenyl rings attached to a central carbonyl group with a fluorine atom at the meta-position of one ring, makes it a valuable intermediate and building block in organic synthesis. The presence of the fluorine atom can significantly alter the molecule's electronic properties, reactivity, and metabolic stability, making it a compound of interest in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic characteristics of **3-Fluorobenzophenone**. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard methodologies for its characterization.

## Chemical Structure and Properties

### Chemical Structure

**3-Fluorobenzophenone** consists of a benzoyl group attached to a 3-fluorophenyl group. The fluorine atom's electronegativity influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Systematic Name: (3-Fluorophenyl)(phenyl)methanone

## Physicochemical Properties

The key quantitative properties of **3-Fluorobenzophenone** are summarized in the table below.

Property	Value	Reference
CAS Number	345-69-7	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO	<a href="#">[1]</a>
Molecular Weight	200.21 g/mol	<a href="#">[1]</a>
Appearance	Solid	N/A
Melting Point	48-52 °C	<a href="#">[2]</a>
Boiling Point	Data Not Available	N/A
Solubility	Soluble in water and alcohols; insoluble in ethers.	<a href="#">[1]</a>

## Spectroscopic Analysis

While specific experimental spectra for **3-Fluorobenzophenone** are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as benzophenone and its other isomers.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## <sup>1</sup>H-NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will appear as multiplets similar to those in benzophenone. The protons on the fluorinated ring will show additional splitting due to coupling with the <sup>19</sup>F nucleus.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-2', H-6' (ortho to C=O)	~ 7.8	m	N/A
H-3', H-4', H-5' (meta, para to C=O)	~ 7.5 - 7.6	m	N/A
H-2 (ortho to F and C=O)	~ 7.6	ddd	$J(H,H) \approx 8.0$ , $J(H,F) \approx 8.0$ , $J(H,H) \approx 2.0$
H-4 (para to F, ortho to C=O)	~ 7.5	ddd	$J(H,H) \approx 8.0$ , $J(H,H) \approx 2.0$ , $J(H,F) \approx 1.0$
H-5 (meta to F and C=O)	~ 7.4	td	$J(H,H) \approx 8.0$ , $J(H,F) \approx 8.0$
H-6 (ortho to F, meta to C=O)	~ 7.2	ddd	$J(H,H) \approx 8.0$ , $J(H,F) \approx 10.0$ , $J(H,H) \approx 2.0$

## <sup>13</sup>C-NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. Carbons on the fluorinated ring will exhibit splitting due to C-F coupling, with the carbon directly bonded to fluorine (C-3) showing the largest coupling constant.[6]

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted C-F Coupling (J, Hz)
C=O	~ 195	~ 2-3 ( $^3$ JCF)
C-1' (ipso, unsubstituted ring)	~ 137	N/A
C-2', C-6' (ortho, unsubstituted ring)	~ 130	N/A
C-4' (para, unsubstituted ring)	~ 132	N/A
C-3', C-5' (meta, unsubstituted ring)	~ 128	N/A
C-1 (ipso, fluorinated ring)	~ 139	~ 7-8 ( $^2$ JCF)
C-2 (ortho to F)	~ 115	~ 21-23 ( $^2$ JCF)
C-3 (C-F)	~ 163	~ 245-250 ( $^1$ JCF)
C-4 (para to F)	~ 126	~ 3-4 ( $^4$ JCF)
C-5 (meta to F)	~ 130	~ 8-9 ( $^3$ JCF)
C-6 (ortho to F)	~ 120	~ 21-23 ( $^2$ JCF)

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be the strong carbonyl (C=O) stretch, characteristic of aromatic ketones.[\[7\]](#)[\[8\]](#)

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Carbonyl (C=O) Stretch	1670 - 1650	Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Weak
C-F Stretch	1250 - 1100	Strong

## Mass Spectrometry

Electron Ionization (EI) mass spectrometry of benzophenones typically results in fragmentation via alpha-cleavage on either side of the carbonyl group.[9][10] For **3-Fluorobenzophenone**, this leads to several characteristic fragment ions.

m/z Value	Proposed Fragment Ion	Formula
200	Molecular Ion $[M]^{+\bullet}$	$[C_{13}H_9FO]^{+\bullet}$
123	$[3\text{-Fluorobenzoyl}]^+$	$[C_7H_4FO]^+$
105	$[Benzoyl]^+$	$[C_7H_5O]^+$
95	$[3\text{-Fluorophenyl}]^+$	$[C_6H_4F]^+$
77	$[Phenyl]^+$	$[C_6H_5]^+$

## Experimental Protocols

### Synthesis: Friedel-Crafts Acylation

**3-Fluorobenzophenone** can be reliably synthesized using a Friedel-Crafts acylation reaction between fluorobenzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride ( $AlCl_3$ ).[2][11]

Materials:

- Fluorobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride ( $AlCl_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), dilute aqueous solution
- Sodium bicarbonate ( $NaHCO_3$ ), saturated aqueous solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (or nitrogen inlet), and a magnetic stirrer.
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous DCM to the flask, followed by the portion-wise addition of anhydrous AlCl<sub>3</sub> (1.1 equivalents) while stirring. Cool the resulting suspension in an ice bath to 0 °C.
- Reactant Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl<sub>3</sub> suspension over 15-20 minutes, maintaining the temperature at 0 °C.
- Substrate Addition: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC analysis.
- Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a slow, dropwise addition of dilute HCl to dissolve the aluminum salts.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure **3-Fluorobenzophenone**.

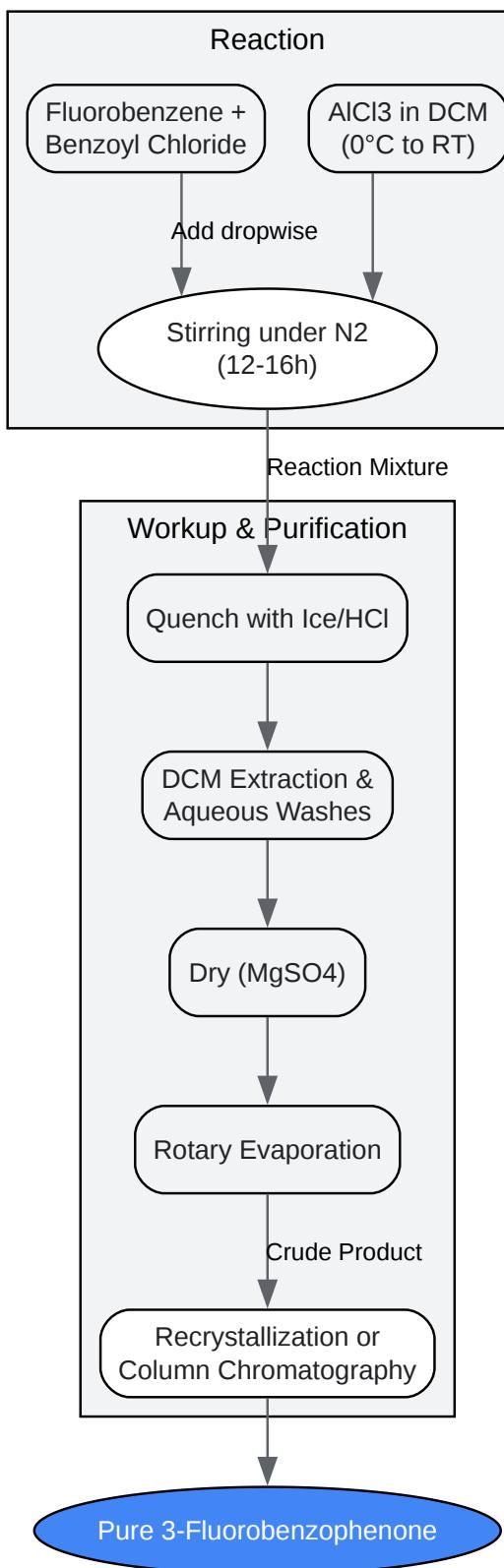
## Spectroscopic Characterization

Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR Analysis:[12]

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the sample in a standard 5 mm NMR tube. Insert the tube into the spectrometer, lock on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire the  $^1\text{H}$  spectrum using standard parameters (e.g., 16-64 scans). Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
- Data Processing: Apply Fourier transform to the acquired data. Phase and baseline correct the spectra. Reference the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

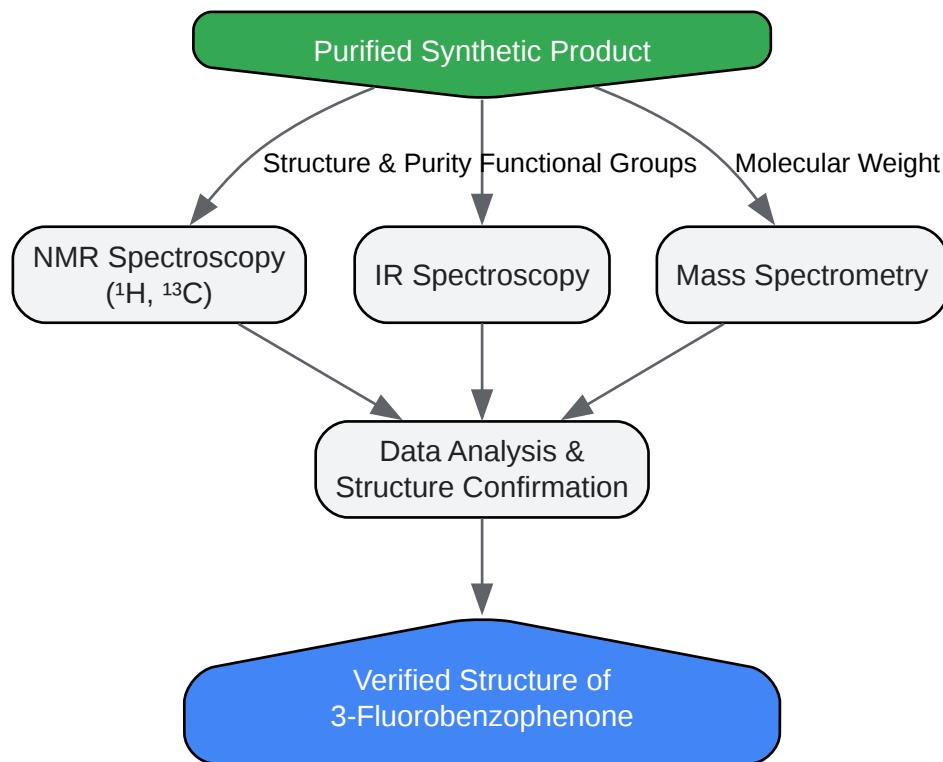
## Visualized Workflows and Pathways

### Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of **3-Fluorobenzophenone**.

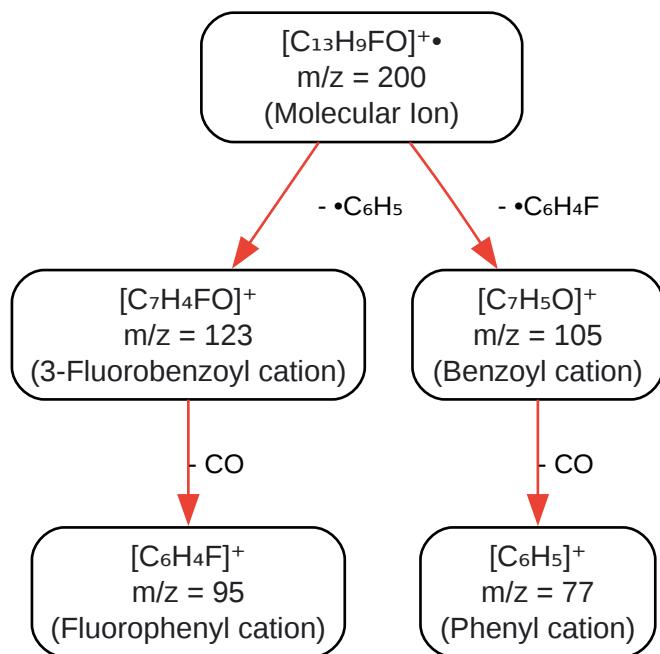
## General Characterization Workflow



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Caption: Logical workflow for the structural characterization of a synthesized compound.

## Mass Spectrometry Fragmentation Pathway

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Caption: Predicted EI-MS fragmentation pathway for **3-Fluorobenzophenone**.

## Biological Activity and Signaling Pathways

A review of the scientific literature indicates that **3-Fluorobenzophenone** is primarily utilized as a chemical intermediate. There are no significant reports of its involvement in specific biological signaling pathways or established use as a pharmacologically active agent. Its main relevance in drug development is as a precursor or building block for more complex molecules.

## Conclusion

**3-Fluorobenzophenone** is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Friedel-Crafts acylation. The analytical techniques and workflows described in this guide provide a robust framework for its preparation, purification, and structural confirmation. For researchers in medicinal chemistry and materials science, **3-Fluorobenzophenone** serves as a versatile starting material for introducing a fluorinated benzoyl moiety into target structures.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzophenone [webbook.nist.gov]
- 6. Cshifts [sites.science.oregonstate.edu]
- 7. [uanlch.vscht.cz](http://uanlch.vscht.cz) [uanlch.vscht.cz]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [chemguide.co.uk](http://chemguide.co.uk) [chemguide.co.uk]
- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
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